7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a complex structure that includes both pyrimidine and pyrimido[4,5-d]pyrimidine moieties
Mechanism of Action
Target of action
Pyrimido[4,5-d]pyrimidines are a type of bicyclic [6 + 6] systems . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of pyrimido[4,5-d]pyrimidines can also vary widely. They may interact with their targets through a variety of mechanisms, including binding to enzymes or receptors, inhibiting or promoting certain biochemical reactions, or interacting with DNA or RNA .
Biochemical pathways
Pyrimido[4,5-d]pyrimidines can be involved in a variety of biochemical pathways, depending on their specific targets and modes of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimido[4,5-d]pyrimidines can vary widely depending on their specific chemical structures .
Result of action
The molecular and cellular effects of pyrimido[4,5-d]pyrimidines can vary widely, depending on their specific targets, modes of action, and biochemical pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrimido[4,5-d]pyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using phenyl halides and a suitable base.
Formation of the Pyrimido[4,5-d]pyrimidine Ring: This step involves cyclization reactions that typically require heating under reflux with specific catalysts or reagents such as ammonium acetate.
Attachment of the 3-Methoxypropylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamino group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has been explored as a potential anticancer agent, given its ability to interfere with specific cellular pathways involved in cancer progression.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine Derivatives: These include compounds with different substituents on the pyrimidine ring, such as alkyl, aryl, and heteroaryl groups.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar fused ring structure but differ in the nitrogen placement within the rings.
Uniqueness
7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropylamino group enhances its solubility and potential bioavailability, while the phenyl group contributes to its stability and interaction with biological targets.
Properties
IUPAC Name |
2-(3-methoxypropylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-24-9-5-8-17-15-18-10-12-13(19-15)20-16(23)21(14(12)22)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDQHNGLWPGIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C2C(=N1)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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